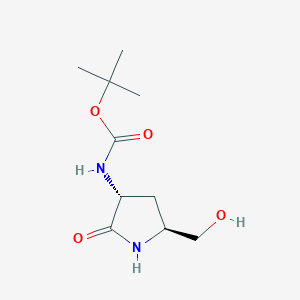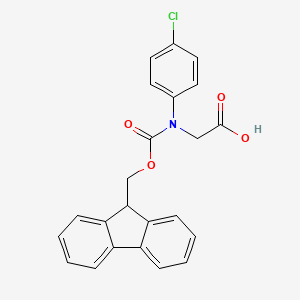
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine: is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chlorophenyl group attached to the glycine backbone. This compound is often used in peptide synthesis and other chemical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine typically involves the following steps:
Protection of Glycine: Glycine is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Introduction of Chlorophenyl Group: The protected glycine is then reacted with 4-chlorobenzyl bromide in the presence of a base like potassium carbonate to introduce the chlorophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Substituted derivatives at the chlorophenyl group.
Aplicaciones Científicas De Investigación
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine: is used in various scientific research applications, including:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds.
Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine depends on its specific application. In peptide synthesis, it acts as a protected amino acid, preventing unwanted reactions at the amino group. In biological studies, it may interact with specific enzymes or proteins, influencing their activity or structure.
Comparación Con Compuestos Similares
Similar Compounds
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the chlorophenyl group.
n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-phenylglycine: Contains a phenyl group instead of a chlorophenyl group.
Uniqueness
The presence of the chlorophenyl group in n-(((9h-Fluoren-9-yl)methoxy)carbonyl)-n-(4-chlorophenyl)glycine makes it unique, as it can undergo specific reactions that other similar compounds cannot. This uniqueness can be exploited in various chemical and biological applications.
Propiedades
Fórmula molecular |
C23H18ClNO4 |
|---|---|
Peso molecular |
407.8 g/mol |
Nombre IUPAC |
2-[4-chloro-N-(9H-fluoren-9-ylmethoxycarbonyl)anilino]acetic acid |
InChI |
InChI=1S/C23H18ClNO4/c24-15-9-11-16(12-10-15)25(13-22(26)27)23(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21H,13-14H2,(H,26,27) |
Clave InChI |
OKJDLZQYMNXJFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


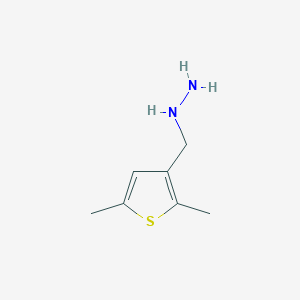
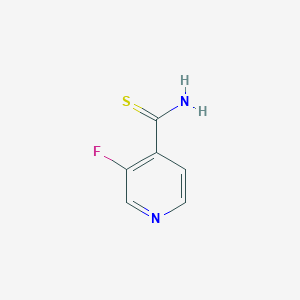
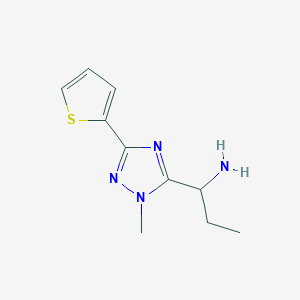
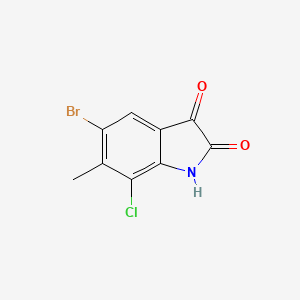
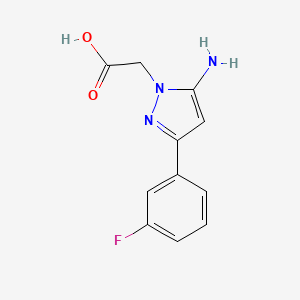

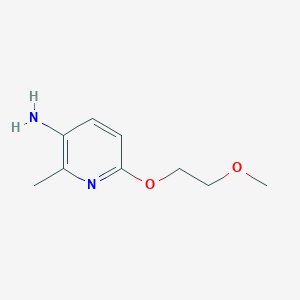
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
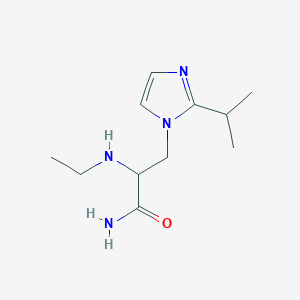
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
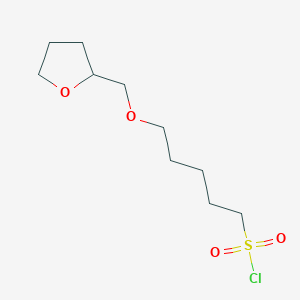
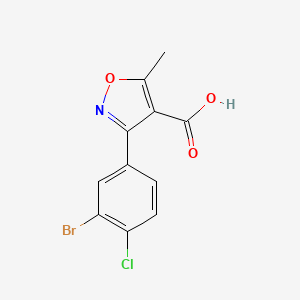
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
